4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
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Overview
Description
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves multiple steps. One common method includes:
Nitration: The introduction of a nitro group to the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine undergoes several types of chemical reactions:
Oxidation: The nitro group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .
Scientific Research Applications
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-(trifluoromethyl)aniline
- 4-(trifluoromethyl)benzenesulfonyl chloride
- 3-trifluoromethyl-1,2,4-triazoles
Uniqueness
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine is unique due to the combination of its nitro, trifluoromethyl, and diamine groups, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)18-12-5-4-10(19(20)21)7-11(12)17/h1-7,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUAABWRDNQOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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